molecular formula C10H19NO2 B13632629 Ethyl 3-amino-3-methylcyclohexane-1-carboxylate

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate

Cat. No.: B13632629
M. Wt: 185.26 g/mol
InChI Key: SFLUBZLZKLRVGC-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate is a cyclohexane-derived compound featuring an amino group and a methyl substituent at the 3-position, along with an ethyl ester at the 1-position. This structure confers unique steric and electronic properties, making it relevant in pharmaceutical and organic synthesis applications. The molecular formula of the 3-amino-3-methyl variant is inferred to be C₁₀H₁₉NO₂, with a molar mass of approximately 185.27 g/mol.

Key functional groups include:

  • Ethyl ester: Enhances lipophilicity and modulates solubility.
  • Methyl substituent: Influences steric hindrance and conformational stability.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 3-amino-3-methylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-13-9(12)8-5-4-6-10(2,11)7-8/h8H,3-7,11H2,1-2H3

InChI Key

SFLUBZLZKLRVGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC(C1)(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-3-methylcyclohexane-1-carboxylate typically involves the reaction of 3-methylcyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with ammonia to introduce the amino group. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl 3-amino-3-methylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-amino-3-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

a) Ethyl 3-Cyclohexene-1-carboxylate

Property This compound Ethyl 3-Cyclohexene-1-carboxylate
Ring Saturation Fully saturated Unsaturated (cyclohexene)
Functional Groups Amino, methyl, ester Ester only
Polarity Higher (due to amino group) Lower
Reactivity Basic, nucleophilic Electrophilic at double bond

The amino group in the target compound enhances solubility in polar solvents (e.g., water or ethanol) compared to the non-polar cyclohexene derivative .

b) Ethyl (1S,3R)-rel-3-Hydroxycyclohexane-1-carboxylate

This hydroxyl-substituted derivative (CAS 1680213-12-0) replaces the amino group with a hydroxyl group:

Property This compound Ethyl 3-Hydroxycyclohexane-1-carboxylate
Functional Group Amino (-NH₂) Hydroxyl (-OH)
Hydrogen Bonding Strong (NH₂ as donor/acceptor) Moderate (OH as donor)
Acidity/Basicity Basic (pKa ~9–10) Mildly acidic (pKa ~16–18)
Applications Pharmaceutical intermediates Chiral synthesis, polymer precursors

The amino derivative’s basicity makes it more reactive in alkylation or acylation reactions compared to the hydroxyl analog .

Smaller Ring Systems: Cyclobutane and Cyclopentane Analogs

Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride () and cyclopentane derivatives illustrate the impact of ring size:

Property This compound Methyl 1-(Methylamino)cyclobutanecarboxylate
Ring Size 6-membered (cyclohexane) 4-membered (cyclobutane)
Ring Strain Low High
Thermal Stability Higher Lower (prone to ring-opening)
NMR Characteristics Aliphatic signals (δ 1–3 ppm for CH₃/NH₂) Aromatic TsOH signals (δ 7.48 ppm)

The cyclohexane derivative’s larger ring reduces strain, enhancing stability in harsh reaction conditions compared to cyclobutane analogs.

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